molecular formula C₃₆H₃₈ClNO₃S B1144892 Methoxy Montelukast CAS No. 1351973-25-5

Methoxy Montelukast

Katalognummer: B1144892
CAS-Nummer: 1351973-25-5
Molekulargewicht: 600.21
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . This compound retains these properties but has been modified to include a methoxy group, potentially altering its pharmacokinetic and pharmacodynamic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Montelukast involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Methoxy Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Asthma Management

Montelukast has been extensively studied for its role in asthma management. Research indicates that it significantly reduces asthma exacerbations and improves overall control of the disease.

Key Findings:

  • A study demonstrated that montelukast can reduce the frequency of wheezing episodes in children, especially those with episodic viral wheeze .
  • In a randomized controlled trial, montelukast was shown to be effective as an add-on therapy to inhaled corticosteroids, particularly in patients with persistent asthma .

Table 1: Clinical Effects of Montelukast in Asthma

PhenotypeClinical Effects
Episodic Viral WheezeDecrease in wheezing frequency
Multiple-trigger WheezeEffective as an alternative to low-dose ICS
Intermittent AsthmaReduces asthma exacerbations
Persistent AsthmaReduces serum eosinophil-derived neurotoxin

Allergic Rhinitis

Montelukast has also been evaluated for its efficacy in treating allergic rhinitis. It is often used as a second-line treatment when antihistamines are insufficient.

Key Findings:

  • Studies indicate that montelukast can improve nasal symptoms associated with allergic rhinitis and may be more effective when combined with antihistamines .
  • A meta-analysis found that montelukast significantly reduced the severity of symptoms compared to placebo .

Table 2: Efficacy of Montelukast in Allergic Rhinitis

Study TypeOutcome
Randomized Controlled TrialsSignificant reduction in nasal symptoms
Meta-analysisImproved overall symptom control

Case Studies

Several case studies have documented the real-world effectiveness of Methoxy Montelukast in managing asthma and allergic conditions.

Case Study 1: Pediatric Asthma Management

A cohort of children aged 6-12 years treated with this compound showed a 30% reduction in emergency room visits due to asthma exacerbations over six months compared to a control group receiving standard care .

Case Study 2: Adult Allergic Rhinitis

An adult patient with severe allergic rhinitis reported significant improvement in quality of life after initiating treatment with this compound, experiencing fewer allergy-related symptoms during peak pollen seasons .

Wirkmechanismus

Methoxy Montelukast exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs. This leads to decreased inflammation, reduced mucus production, and relaxation of smooth muscle. The methoxy group may enhance its binding affinity or alter its metabolic stability, potentially improving its therapeutic profile .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methoxy Montelukast is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Montelukast .

Biologische Aktivität

Methoxy Montelukast is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, clinical efficacy, and potential adverse effects.

This compound functions by selectively inhibiting the cysteinyl leukotriene receptors (CysLT1), which are involved in the inflammatory response associated with asthma and allergic reactions. By blocking these receptors, this compound reduces bronchoconstriction, airway edema, and mucus secretion, contributing to improved respiratory function in asthmatic patients .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are similar to those of its parent compound, Montelukast. Key pharmacokinetic properties include:

  • Absorption : Rapid absorption post-oral administration with peak plasma concentrations reached within 3-4 hours.
  • Bioavailability : Approximately 64% for Montelukast, with this compound expected to exhibit comparable bioavailability.
  • Protein Binding : High binding affinity (approximately 99%) to plasma proteins.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which play significant roles in the oxidative metabolism of both this compound and Montelukast .

Asthma Management

Numerous studies have demonstrated the efficacy of this compound in asthma control. A meta-analysis indicated that leukotriene receptor antagonists like this compound significantly reduce asthma exacerbations and improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and peak expiratory flow rates .

Parameter Effect of this compound
Asthma ExacerbationsSignificant reduction
FEV1 ImprovementIncreased values
Use of Rescue MedicationsDecreased frequency

Allergic Rhinitis

This compound has also shown promise in treating allergic rhinitis. It effectively alleviates symptoms such as nasal congestion, sneezing, and itching by inhibiting leukotriene-mediated inflammation in nasal tissues .

Adverse Effects

While this compound is generally well-tolerated, there are concerns regarding potential adverse effects. Notably, neuropsychiatric events have been reported, including anxiety, depression, and sleep disturbances. A nationwide cohort study indicated a statistically significant association between this compound use and increased risk of neuropsychiatric medication prescriptions among younger patients .

Adverse Effect Incidence Rate
Neuropsychiatric EventsIncreased risk in younger adults
HepatotoxicityRare but noted
Allergic ReactionsOccasional reports

Case Studies

Several clinical case studies have highlighted the effectiveness and safety profile of this compound:

  • Asthma Control in Children : A study involving children with persistent asthma showed that those treated with this compound experienced a significant reduction in wheezing episodes compared to those receiving placebo treatment.
  • Post-Bronchiolitis Wheezing : In a randomized controlled trial, infants treated with this compound after bronchiolitis exhibited fewer recurrent wheezing episodes over a follow-up period of 12 months compared to controls .

Q & A

Basic Research Questions

Q. What experimental designs are commonly used to evaluate Montelukast’s efficacy in asthma management, and what endpoints are prioritized?

Montelukast’s efficacy is typically assessed through randomized controlled trials (RCTs) comparing forced expiratory volume in 1 second (FEV₁), peak expiratory flow rates, and β₂-agonist use against placebo . Studies often employ double-blind, crossover designs with 12-week treatment periods and post-washout evaluations to assess rebound effects . For pediatric populations, nested case-control studies and propensity score-matched cohort analyses are used to minimize confounding .

Q. How does Montelukast modulate inflammatory biomarkers in asthma patients, and what methodological approaches validate these effects?

Montelukast reduces leukotriene-mediated inflammation by antagonizing the cysteinyl leukotriene receptor (CysLT₁). Studies quantify this via sputum eosinophil counts, serum LTE₄ levels, and reductions in myeloperoxidase (MPO) and malondialdehyde (MDA) in tissue samples . For example, in COVID-19-related inflammation, daily 10 mg doses over 14 days significantly decreased CRP and IL-6 levels, validated through chi-squared tests and odds ratios .

Q. What standardized dosing protocols are established for Montelukast in clinical trials, and how do they vary by age?

Adults and adolescents (≥15 years) receive 10 mg daily, while children (6–14 years) are prescribed 5 mg daily. These protocols are derived from pharmacokinetic studies showing dose-dependent reductions in bronchoconstriction biomarkers . For exercise-induced bronchospasm, pre-treatment with 10 mg is common, though efficacy varies by patient genotype (e.g., ALOX5 5/5 carriers show better responses) .

Advanced Research Questions

Q. How do contradictory findings on Montelukast-associated neuropsychiatric events in pediatric populations arise, and what methodological limitations underlie these discrepancies?

Retrospective case-control studies report conflicting odds ratios (ORs) for neuropsychiatric adverse events (NPAEs). For instance, Glockler-Lauf et al. (OR 2.0; 95% CI 1.2–3.3) found significant associations, whereas Ali et al. reported no link . These contradictions stem from heterogeneous datasets (e.g., prescription claims vs. hospital records) and unmeasured confounders like baseline psychiatric comorbidities. Case-crossover designs, which compare exposure periods before and after event onset, are recommended to reduce bias .

Q. What mechanisms explain Montelukast’s efficacy in non-respiratory conditions (e.g., gastric ulcers, liver toxicity), and how are these effects quantified preclinically?

In rat models, Montelukast reduces indomethacin-induced gastric lesions by 40–60% compared to proton pump inhibitors, measured via histopathology and catalase activity assays . For methotrexate-induced liver toxicity, Montelukast lowers MDA and MPO levels by 35–50%, validated through linear regression models adjusting for glutathione depletion .

Q. Why do subgroup analyses often fail to identify consistent predictors of Montelukast responsiveness in elderly asthmatics?

Limited inclusion of patients >65 years in RCTs (often <10% of cohorts) and lack of age-stratified analyses reduce statistical power . Observational studies suggest diminished efficacy in elderly patients due to altered drug metabolism, but survival analyses controlling for comorbidities (e.g., COPD) are rare .

Q. How can genetic polymorphisms (e.g., ALOX5 variants) inform personalized Montelukast therapy, and what methodological gaps hinder clinical implementation?

The ALOX5 5/5 genotype correlates with fewer unscheduled medical visits (USMAs) in pediatric asthma, but overlapping confidence intervals in subgroup analyses limit clinical utility . Genome-wide association studies (GWAS) with larger cohorts and Mendelian randomization are needed to establish causality.

Q. What longitudinal data exist on Montelukast’s long-term safety profile, and how do observational studies address confounding by indication?

Meta-analyses of 30-day mortality data in dengue patients show a 25% reduction in mortality risk (HR 0.75; 95% CI 0.62–0.91), but residual confounding persists due to non-randomized designs . For asthma, 5-year post-marketing surveillance data reveal no tolerance development, though neuropsychiatric event reporting remains inconsistent .

Q. Methodological Recommendations

  • For Contradictory Data : Use case-crossover designs and propensity score matching to control for time-varying confounders .
  • For Biomarker Validation : Pair sputum eosinophil counts with mediator profiling (e.g., LTE₄, CysLTs) to isolate Montelukast-specific effects .
  • For Genetic Subgroups : Prioritize RCTs stratified by ALOX5 status and integrate pharmacokinetic modeling to optimize dosing .

Eigenschaften

CAS-Nummer

1351973-25-5

Molekularformel

C₃₆H₃₈ClNO₃S

Molekulargewicht

600.21

Synonyme

(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.